Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole derivative characterized by a dimethylaminoethylamine substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. Thiazole derivatives are pivotal intermediates in pharmaceutical synthesis, particularly for antibiotics like cephalosporins . The dimethylaminoethyl group introduces tertiary amine functionality, enhancing solubility in acidic media and enabling hydrogen bonding interactions.
Properties
IUPAC Name |
ethyl 2-[2-[2-(dimethylamino)ethylamino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-4-16-10(15)7-9-8-17-11(13-9)12-5-6-14(2)3/h8H,4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHKIEIIWSLFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have good bioavailability.
Biological Activity
Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate, with CAS No. 1477934-34-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₉N₃O₂S
- Molecular Weight : 257.35 g/mol
- CAS Number : 1477934-34-1
The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have investigated the anticancer properties of thiazole derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- A study examined the compound's effect on triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) and normal breast cell line MCF-10A. The results indicated a significant inhibitory effect on the proliferation of cancer cells at concentrations ranging from 1.52 to 6.31 μM, with selective activity against cancer cells compared to normal cells .
- Mechanism of Action :
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory effects:
Carbonic Anhydrase Inhibition
The compound demonstrated inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values for selected derivatives ranged from 10.93 to 25.06 nM for CA IX and from 1.55 to 3.92 μM for CA II, indicating a high selectivity for CA IX over CA II . This selectivity is crucial as CA IX is associated with poor prognosis in various cancers.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects:
Case Studies
- Antibacterial Efficacy :
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable drug-like properties for this compound. These studies are essential for understanding the potential therapeutic uses of the compound and its safety profile.
Summary of Findings
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related thiazole derivatives, focusing on substituent effects, electronic properties, biological activity, and synthetic applications.
Substituent Variations and Electronic Effects
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The dimethylaminoethyl group in the target compound donates electrons to the thiazole ring, increasing nucleophilicity. In contrast, sulfonamide derivatives (e.g., ) withdraw electrons, reducing ring reactivity.
- Solubility : The tertiary amine in the target compound improves aqueous solubility under acidic conditions, whereas sulfonamides and fluorinated analogs () exhibit higher lipophilicity.
Physicochemical Properties
Notes:
- Sulfonamide derivatives () have higher molecular weights and logP values, favoring membrane permeability but reducing aqueous solubility.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclocondensation of substituted thioamides with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux (1–2 hours). Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), stoichiometry, and temperature. Post-reaction, extraction with ether and filtration over anhydrous Na₂SO₄ yield the product. Purity is confirmed via microanalysis (within 0.4% of theoretical values) and spectral data (¹H/¹³C NMR) .
- Key Variables : Solvent choice impacts reaction rate and by-product formation. Ethanol is preferred for its balance of polarity and boiling point.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography resolves the thiazole core and substituent conformations (e.g., dimethylaminoethyl group orientation) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₃H₁₃NO₂S for related derivatives) .
- FT-IR identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH stretches from the aminoethyl group) .
Q. What are the common impurities or by-products during synthesis, and how are they mitigated?
- By-Products : Partial hydrolysis of the ester group or incomplete cyclization may yield intermediates like ethyl 4-bromo-3-oxobutanoate residues.
- Mitigation : Strict anhydrous conditions, controlled reflux duration, and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improve purity .
Advanced Research Questions
Q. What computational approaches are used to predict the bioactivity of this thiazole derivative?
- Methodology :
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to fungal CYP51 or bacterial penicillin-binding proteins, leveraging homology models from PDB .
- DFT calculations (B3LYP/6-31G*) assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal or antibacterial activity .
- Data Interpretation : Lower HOMO-LUMO gaps (<4 eV) suggest higher reactivity, often linked to enhanced bioactivity .
Q. How do structural modifications (e.g., substituent changes on the thiazole ring) affect bioactivity and stability?
- Case Study : Replacing the dimethylaminoethyl group with a nitroimino group (as in Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate) increases electrophilicity, enhancing interactions with microbial enzymes .
- Stability Tests : Accelerated degradation studies (40°C, 75% RH) show ester derivatives are prone to hydrolysis in acidic conditions (t₁/₂ < 24 hours at pH 3) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Root Causes : Discrepancies arise from assay variability (e.g., broth microdilution vs. agar diffusion) or strain-specific resistance mechanisms.
- Resolution : Standardize protocols (CLSI guidelines) and use internal controls (e.g., fluconazole for antifungal assays). Meta-analyses of MIC (Minimum Inhibitory Concentration) data identify outliers .
Q. How is the compound’s reactivity in multicomponent reactions exploited for derivatization?
- Example : Condensation with formaldehyde and alkylamines generates N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines, expanding structural diversity. Reaction progress is monitored via TLC (Rf = 0.5 in CH₂Cl₂/MeOH 9:1) .
- Mechanistic Insight : The dimethylaminoethyl group acts as a nucleophile, facilitating imine formation under mild conditions (room temperature, 12 hours) .
Methodological Considerations
Q. What in vitro models are appropriate for preliminary toxicity screening?
- Models :
- HepG2 cells assess hepatotoxicity (IC₅₀ values).
- hERG inhibition assays predict cardiotoxicity risks (patch-clamp electrophysiology).
Q. How are reaction kinetics and thermodynamics studied for this compound’s synthesis?
- Techniques :
- DSC (Differential Scanning Calorimetry) monitors exothermic peaks during cyclocondensation.
- Arrhenius plots determine activation energy (Eₐ) from rate constants at 60–100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
